4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- 4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro-
Brand Name: Vulcanchem
CAS No.: 1934421-16-5
VCID: VC16213551
InChI: InChI=1S/C8H4BrFO3/c9-4-1-2-5(10)7-6(4)8(11)13-3-12-7/h1-2H,3H2
SMILES:
Molecular Formula: C8H4BrFO3
Molecular Weight: 247.02 g/mol

4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro-

CAS No.: 1934421-16-5

Cat. No.: VC16213551

Molecular Formula: C8H4BrFO3

Molecular Weight: 247.02 g/mol

* For research use only. Not for human or veterinary use.

4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- - 1934421-16-5

Specification

CAS No. 1934421-16-5
Molecular Formula C8H4BrFO3
Molecular Weight 247.02 g/mol
IUPAC Name 5-bromo-8-fluoro-1,3-benzodioxin-4-one
Standard InChI InChI=1S/C8H4BrFO3/c9-4-1-2-5(10)7-6(4)8(11)13-3-12-7/h1-2H,3H2
Standard InChI Key OOKYRRPVZLWABI-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(C=CC(=C2C(=O)O1)Br)F

Introduction

Chemical Structure and Nomenclature

The compound features a benzodioxin core—a fused bicyclic system comprising a benzene ring and a 1,3-dioxin ring. The ketone group at position 4 and halogen substituents at positions 5 (bromo) and 8 (fluoro) define its unique architecture. The systematic IUPAC name, 5-bromo-8-fluoro-4H-1,3-benzodioxin-4-one, reflects this substitution pattern.

Molecular Formula: C₈H₃BrF O₃
Molecular Weight: 259.01 g/mol
Structural Features:

  • Benzodioxin backbone: Fused benzene and 1,3-dioxin rings.

  • Electrophilic sites: Ketone at position 4 enhances reactivity toward nucleophiles.

  • Halogen substituents: Bromine (electron-withdrawing) and fluorine (electronegative) influence electronic distribution and intermolecular interactions.

Synthesis and Reaction Pathways

The synthesis of 5-bromo-8-fluoro-4H-1,3-benzodioxin-4-one leverages palladium-catalyzed carbonylation-cyclization domino reactions, as demonstrated in analogous benzoxazinone syntheses .

Key Synthetic Route:

  • Starting Materials:

    • ortho-Halophenols (e.g., 5-bromo-8-fluoro-2-iodophenol).

    • Cyanamide as a nitrogen source.

    • CO-releasing reagents (e.g., Mo(CO)₆, oxalyl chloride) .

  • Reaction Conditions:

    • Catalyst: Palladium(II) acetate (5 mol%).

    • Ligand: Xantphos (10 mol%).

    • Solvent: Dimethylacetamide (DMA) at 100°C under inert atmosphere.

    • Time: 12–24 hours .

  • Mechanism:

    • Carbonylation: Palladium-mediated insertion of CO into the aryl-halogen bond.

    • Cyclization: Intramolecular nucleophilic attack by the phenolic oxygen on the carbonyl carbon, forming the dioxinone ring.

Yield: 60–85% (optimized conditions) .

Alternative Methods:

  • Microwave-assisted synthesis: Reduces reaction time to 1–2 hours with comparable yields.

  • Flow chemistry: Enhances scalability and safety for industrial applications.

Physicochemical Properties

PropertyValueSource
Melting Point156–158°C
Boiling PointNot reported
SolubilityDMSO, DMF, dichloromethane
Storage Conditions2–8°C, inert atmosphere
StabilitySensitive to moisture, light

The compound’s limited aqueous solubility and hygroscopic nature necessitate anhydrous handling. Spectroscopic data (e.g., 1H^1H NMR, 13C^{13}C NMR) align with its structure, with characteristic signals for aromatic protons (δ 7.2–7.8 ppm), ketone carbonyl (δ 170–175 ppm), and halogen substituents .

Reactivity and Functionalization

The ketone and halogen groups enable diverse transformations:

Nucleophilic Aromatic Substitution:

  • Bromine displacement: Reacts with amines or thiols under basic conditions (e.g., K₂CO₃, DMF, 80°C).

  • Fluorine retention: Due to its strong C–F bond, fluorine typically remains inert under mild conditions.

Ketone Derivatization:

  • Reduction: LiAlH₄ reduces the ketone to a secondary alcohol.

  • Grignard addition: Forms tertiary alcohols with organomagnesium reagents.

Cross-Coupling Reactions:

  • Suzuki–Miyaura: Palladium-catalyzed coupling with boronic acids to introduce aryl/alkyl groups at the bromine position.

Future Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity.

  • Structure–Activity Relationships (SAR): Modify substituents to optimize pharmacokinetic profiles.

  • Green Synthesis: Develop solvent-free or catalytic methods to enhance sustainability.

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